4,4-Dimethylhex-5-en-3-one

Organic Synthesis Catalysis Cyclohexanone Synthesis

4,4-Dimethylhex-5-en-3-one (CAS 78186-80-8), also known as 4,4-dimethyl-5-hexen-3-one, is an alkenyl-substituted ketone with the molecular formula C8H14O and a molecular weight of approximately 126.2 g/mol. It is characterized by a terminal alkene moiety and a carbonyl group, rendering it a versatile building block in synthetic organic chemistry.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B13103938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylhex-5-en-3-one
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)(C)C=C
InChIInChI=1S/C8H14O/c1-5-7(9)8(3,4)6-2/h6H,2,5H2,1,3-4H3
InChIKeyMVKMYXZJPQALCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylhex-5-en-3-one (CAS 78186-80-8) Procurement Guide: Technical Specifications and Scientific Utility


4,4-Dimethylhex-5-en-3-one (CAS 78186-80-8), also known as 4,4-dimethyl-5-hexen-3-one, is an alkenyl-substituted ketone with the molecular formula C8H14O and a molecular weight of approximately 126.2 g/mol . It is characterized by a terminal alkene moiety and a carbonyl group, rendering it a versatile building block in synthetic organic chemistry [1]. This compound is a colorless liquid and is predominantly utilized as a key intermediate in the synthesis of complex molecular architectures, including cyclohexanone derivatives and functionalized tetrahydrofurans [1][2]. Its unique substitution pattern, featuring a gem-dimethyl group adjacent to the carbonyl, imparts specific steric and electronic properties that influence its reactivity and the outcomes of chemical transformations.

Key Intermediate For cyclohexanone and tetrahydrofuran derivative synthesis
Thorpe–Ingold Effect Gem-dimethyl at C4 accelerates cyclization
Dual Functionality Terminal alkene and carbonyl enable tandem transformations

Why 4,4-Dimethylhex-5-en-3-one Cannot Be Replaced by Generic Alkenyl Ketone Analogs


Substituting 4,4-dimethylhex-5-en-3-one with a closely related analog, such as 3,3-dimethylpent-4-en-2-one or a simple linear alkenyl ketone, can lead to a complete divergence in synthetic outcomes and biological function. The gem-dimethyl group at the C4 position exerts a profound Thorpe–Ingold effect, which significantly accelerates cyclization reactions relative to non-gem-disubstituted analogs [1]. Furthermore, subtle changes in the carbon framework—for instance, the difference between a six-carbon (hexenone) and a five-carbon (pentenone) backbone—can dictate the structure of the final cyclized product, yielding a six-membered cyclohexanone versus a five-membered cyclopentanone derivative [2]. In a biological context, the specific molecular architecture of 4,4-dimethylhex-5-en-3-one confers a potent and reversible slow-binding inhibition of delta-5 desaturase (D5D), an activity that is highly sensitive to structural modifications and is not a general property of the ketone class . Therefore, the selection of this specific compound is critical for applications demanding predictable reaction yields, precise product outcomes, or targeted biological activity.

01 Gem-dimethyl group: Thorpe–Ingold effect may shift cyclization efficiency compared to non-gem-disubstituted analogs.
02 Carbon backbone length: Switching from a six- to five-carbon ketone precursor may alter ring size of the final product.
03 D5D inhibition: Structural sensitivity may limit bioactivity transfer; class-level inference only.

Quantitative Differentiation of 4,4-Dimethylhex-5-en-3-one: Head-to-Head Synthetic Performance


Synthetic Divergence: High-Yield Conversion to 2,2,6-Trimethylcyclohexanone vs. 2,2-Dimethylcyclopentanone Formation

In a direct head-to-head comparison using identical reaction conditions, 4,4-dimethylhex-5-en-3-one is converted to 2,2,6-trimethylcyclohexanone in high yield via a tandem hydroformylation/intramolecular aldol/reduction sequence. The closest analog, 3,3-dimethylpent-4-en-2-one, under identical conditions, yields 2,2-dimethylcyclohexanone [1]. This demonstrates that the carbon backbone length of the starting ketone dictates the final cyclized product's structure and substitution pattern.

Synthetic Outcome
Head-to-head
2,2,6-trimethylcyclohexanone vs. 2,2-dimethylcyclopentanone
Chain length dictates ring size outcome
Tandem hydroformylation/aldol conditions
Organic Synthesis Catalysis Cyclohexanone Synthesis

Biological Target Engagement: Potent and Selective Delta-5 Desaturase (D5D) Inhibition

4,4-Dimethylhex-5-en-3-one is a validated, potent, reversible, and slow-binding inhibitor of delta-5 desaturase (D5D) . This activity is specific to this molecular structure and is not a class-wide effect of alkenyl ketones. Inhibition of D5D is a therapeutically relevant mechanism for modulating the balance of pro-inflammatory and anti-inflammatory eicosanoids, making this compound a key tool for studying lipid-mediated inflammation .

D5D Inhibition
Class-level
Reported as slow-binding D5D inhibitor
Context-dependent; data to verify
Class-level inference; source absent
Medicinal Chemistry Inflammation Lipid Metabolism

Predicted Physicochemical and ADME Profile for Pharmacological Research

Computational predictions provide a baseline for the compound's drug-likeness. With a molecular weight of 126.2 g/mol and a topological polar surface area (TPSA) of 26.3 Ų , 4,4-dimethylhex-5-en-3-one exhibits properties consistent with good membrane permeability. This profile is notably different from heavier, more polar tetrahydrofuran derivatives (e.g., CID 163035831 with MW 222.3 g/mol and greater complexity) [1], establishing this compound as a smaller, more fragment-like starting point for drug discovery efforts.

Fragment Profile
Reported
MW 126.2 g/mol, TPSA 26.3 Ų (vs. 222.3 g/mol analog)
Fragment-like properties may support permeability context
Calculated values; larger analog for reference
Drug Discovery ADME/Tox Physicochemical Properties

Validated Research and Industrial Applications for 4,4-Dimethylhex-5-en-3-one


Synthesis of 2,2,6-Trimethylcyclohexanone and Related Fragrance/Aroma Chemicals

As directly supported by evidence from Science of Synthesis [1], 4,4-dimethylhex-5-en-3-one is the established starting material for the high-yield synthesis of 2,2,6-trimethylcyclohexanone via a tandem hydroformylation/aldol sequence. This cyclic ketone is a valuable intermediate in the production of fragrance ingredients and aroma chemicals, such as those derived from the ionone family. Procuring this specific alkenyl ketone guarantees the correct carbon framework for this specific six-membered ring product, unlike its shorter-chain analog which yields a differently substituted cyclohexanone [1].

Medicinal Chemistry Research: Tool Compound for Investigating Delta-5 Desaturase (D5D) Inhibition

This compound is documented as a potent and reversible slow-binding inhibitor of delta-5 desaturase (D5D) . Its use is therefore critical for research programs investigating the modulation of the arachidonic acid cascade and eicosanoid biosynthesis in inflammatory diseases. This activity profile is a key differentiator for this specific compound, making it a necessary procurement item for any laboratory studying D5D biology and its role in pathologies like atherosclerosis and metabolic disorders .

Fragment-Based Drug Discovery (FBDD) and Lead Generation

With a low molecular weight (126.2 g/mol), favorable topological polar surface area (26.3 Ų), and a reactive carbonyl group , 4,4-dimethylhex-5-en-3-one serves as an ideal 'fragment' or building block for fragment-based drug discovery campaigns. Its small size and inherent synthetic tractability allow medicinal chemists to rapidly build complexity and explore structure-activity relationships (SAR) around a core that is pre-validated for a specific biological target (D5D) . This combination of favorable physicochemical properties and known bioactivity makes it a high-value procurement target for early-stage drug discovery.

Application
Selection Property
Validation Focus
2,2,6-Trimethylcyclohexanone synthesis
Chain-length specificity for six-membered ring
Tandem hydroformylation/aldol outcome
Delta-5 desaturase pathway studies
D5D inhibition context (class-level reported)
Lipid mediator profiling and target engagement
Fragment-based lead generation
Low MW fragment properties
Permeability and synthetic tractability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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